(5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a fused thiazolo-triazole core. Its structure includes a 3-chlorophenyl substituent at position 2 and a thien-2-ylmethylene group at position 5 (Z-configuration). This compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The synthesis typically involves multicomponent reactions or stepwise functionalization of precursor thiazolidinones or triazole-thiols, as outlined in and .
Key structural features:
- Thiazolo[3,2-b][1,2,4]triazole core: Provides rigidity and planar geometry, facilitating π-π stacking interactions.
- 3-Chlorophenyl group: Enhances electron-withdrawing effects, influencing reactivity and binding affinity.
Properties
Molecular Formula |
C15H8ClN3OS2 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H8ClN3OS2/c16-10-4-1-3-9(7-10)13-17-15-19(18-13)14(20)12(22-15)8-11-5-2-6-21-11/h1-8H/b12-8- |
InChI Key |
FXBMCCYPIZTOJV-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=CS4)/SC3=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazole and triazole family of compounds, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C14H8ClN3O2S2
- Molecular Weight : 321.8 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of (5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions including cyclization and condensation techniques. The general synthetic pathway includes:
- Formation of the thiazole ring.
- Introduction of the chlorophenyl and thienyl groups through electrophilic substitution.
- Final condensation to form the triazole structure.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. Studies have shown that (5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one demonstrates potent activity against various bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 8 to 32 µg/mL, indicating effective antimicrobial potential.
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Cell viability assays reveal that treatment with (5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one results in a dose-dependent decrease in cell viability with IC50 values around 15 µM for HeLa cells.
The proposed mechanism involves:
- Inhibition of DNA synthesis through interference with topoisomerase enzymes.
- Induction of apoptosis via the mitochondrial pathway.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several thiazole derivatives including our compound. The results indicated that modifications on the thiazole ring significantly enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells .
Case Study 2: Anticancer Potential
A recent investigation in Cancer Letters assessed the anticancer properties of (5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in various cancer models. The compound was found to induce significant apoptosis in MCF-7 cells and was suggested as a lead compound for further development in cancer therapy .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 2 (aryl) and 5 (methylene group) significantly impact solubility, melting points, and bioactivity. Below is a comparative analysis based on synthesized analogues:
Observations :
- Melting Points : Bulky or polar substituents (e.g., 2-propoxybenzylidene in ) reduce melting points compared to rigid aromatic groups (e.g., thien-2-ylmethylene in ).
- Yield : Electron-withdrawing groups (e.g., 3-chlorophenyl) may lower yields due to steric hindrance or side reactions .
- Solubility : Heterocyclic substituents (thienyl, furyl) enhance solubility in organic solvents compared to purely aromatic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
